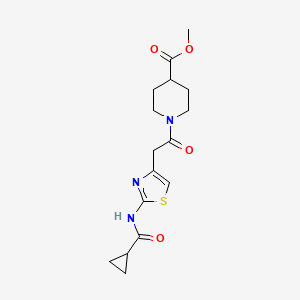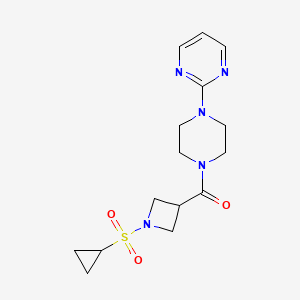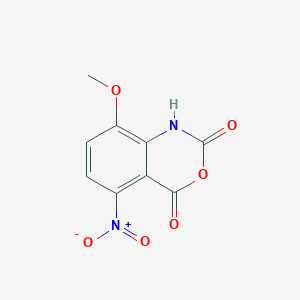![molecular formula C9H19ClN2O2 B2392464 tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride CAS No. 2095192-25-7](/img/structure/B2392464.png)
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Future Directions
There are several future directions for research on tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective drugs. Additionally, more research is needed to explore its potential use in the treatment of neurological disorders. Finally, research could focus on developing new synthetic methods for the production of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride, which could improve its availability and reduce its cost.
Synthesis Methods
The synthesis of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride involves the reaction of tert-butyl carbamate with cyclobutanone in the presence of a chiral catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Scientific Research Applications
Tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit anti-tumor activity and has been investigated as a potential treatment for various types of cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSVLOXMVTZHJ-LEUCUCNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)



![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)
![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

methanone](/img/structure/B2392401.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)
![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)